Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxospiro[33]heptane-6-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Mechanism of Action
Target of Action
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a synthetic compound with potential pharmaceutical applications . .
Mode of Action
The exact mode of action of Tert-butyl 2-oxospiro[3It is known to be used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-oxospiro[3It is recommended to store the compound in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate have been described. These methods involve the selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds . The synthesis typically starts with the preparation of key intermediates, followed by cyclization and functional group transformations under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that it can be produced in larger quantities using standard organic synthesis techniques. The use of inert gas and moisture-sensitive conditions is crucial to maintain the integrity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids or other higher oxidation states.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include secondary alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-catalyzed reactions and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A compound with additional nitrogen atoms in the ring system, offering different reactivity and applications.
Uniqueness
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is unique due to its specific combination of a spirocyclic core, a ketone group, and a tert-butyl ester. This combination provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZDJIXYWQIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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